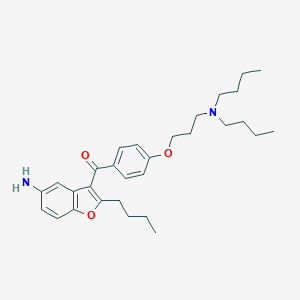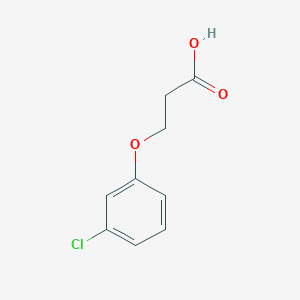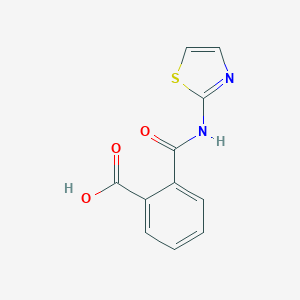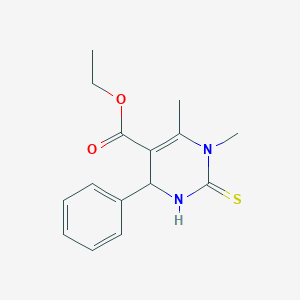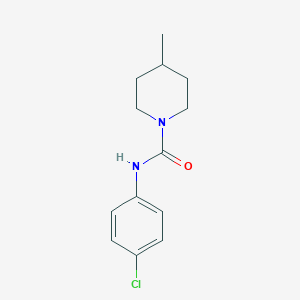
N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide, also known as PCP or angel dust, is a synthetic dissociative drug that was first synthesized in the 1950s. It was initially developed as an anesthetic but was later discontinued due to its severe side effects. Despite being illegal in many countries, PCP is still used recreationally and has been the subject of scientific research due to its potential therapeutic properties.
Mechanism of Action
N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide acts as an antagonist at the NMDA receptor, which is involved in the regulation of neuronal plasticity and synaptic transmission. By blocking the NMDA receptor, this compound disrupts the normal functioning of the brain, leading to dissociative effects such as hallucinations and delusions.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. It increases the release of dopamine, norepinephrine, and serotonin in the brain, leading to feelings of euphoria and increased energy. It also increases heart rate, blood pressure, and body temperature, which can lead to cardiovascular and respiratory problems.
Advantages and Limitations for Lab Experiments
N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide has advantages and limitations for lab experiments. It is a potent NMDA receptor antagonist, making it useful for studying the role of the NMDA receptor in the brain. However, its dissociative effects can make it difficult to interpret the results of experiments, and its potential for abuse and toxicity makes it a challenging drug to work with.
Future Directions
There are several future directions for research on N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide. One area of interest is its potential as a treatment for depression and anxiety disorders. Further research is needed to determine the optimal dose and duration of treatment, as well as the potential side effects. Another area of interest is the role of the NMDA receptor in the development of addiction and substance abuse disorders. Studying the effects of this compound on the brain may provide insights into the underlying mechanisms of addiction and potential treatments. Finally, research on the long-term effects of this compound use is needed to better understand the potential risks and benefits of this drug.
Synthesis Methods
The synthesis of N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide involves the reaction of piperidine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methylamine to yield this compound.
Scientific Research Applications
N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide has been the subject of scientific research due to its potential therapeutic properties. Studies have shown that this compound has antidepressant and anxiolytic effects, making it a potential treatment for depression and anxiety disorders. Additionally, this compound has been shown to have analgesic properties, making it a potential treatment for chronic pain.
properties
CAS RN |
38045-05-5 |
|---|---|
Molecular Formula |
C13H17ClN2O |
Molecular Weight |
252.74 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide |
InChI |
InChI=1S/C13H17ClN2O/c1-10-6-8-16(9-7-10)13(17)15-12-4-2-11(14)3-5-12/h2-5,10H,6-9H2,1H3,(H,15,17) |
InChI Key |
WMWBLCFXKIUSDK-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)NC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC1CCN(CC1)C(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



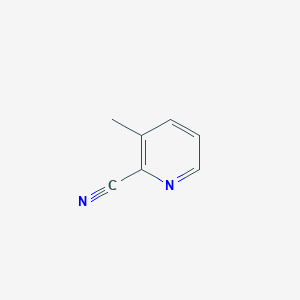

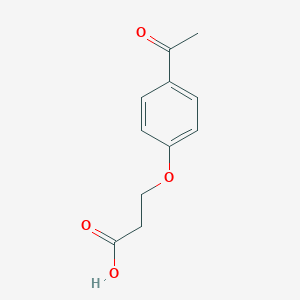


![Imidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B185317.png)
